![molecular formula C7H4LiN3O2 B2479825 Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate CAS No. 2305253-53-4](/img/structure/B2479825.png)
Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate
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Overview
Description
Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate is a compound with the CAS Number: 2305253-53-4 and a molecular weight of 169.07 . It is a solid at room temperature and is stored in an inert atmosphere .
Synthesis Analysis
Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . A mild, efficient and operationally simple one-pot synthesis of substituted [1,2,4]triazolo [4,3-a]pyridines at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes has been developed .Molecular Structure Analysis
The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Chemical Reactions Analysis
Triazolo [4,3- a ]pyrazine derivatives with an indole moiety might form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its InChI Code is 1S/C7H5N3O2.Li/c11-7 (12)6-9-8-5-3-1-2-4-10 (5)6;/h1-4H, (H,11,12);/q;+1/p-1 .Scientific Research Applications
Structural and Optical Properties
The structural and spectroscopic properties of a new triazolopyridine derivative (1,2,4-triazolo[4,3-a]pyridin-3-amine) are described . Its FTIR spectrum was recorded in the 100–4000 cm−1 range and its FT-Raman spectrum in the range 80–4000 cm−1 . The molecular structure and vibrational spectra were analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program .
Biochemical, Clinical, and Pharmaceutical Applications
Triazolopyridine derivatives constitute an important class of organic compounds employed in various biochemical, clinical, and pharmaceutical applications . This group includes [1,2,4]triazolo[1,5-a]pyridine, [1,2,4]triazolo[4,3-a]pyridine, [1,2,3]triazolo[1,5-a]pyridine, [1,2,3]triazolo[4,5-b]pyridine and [1,2,3]triazolo[4,5-c]pyridine isomeric systems exhibiting particularly useful effects .
Antifungal and Insecticidal Applications
They have been recognized as antifungal and insecticidal agents.
Antibacterial and Anticonvulsant Applications
These compounds have also shown antibacterial and anticonvulsant effects.
Antioxidant and Herbicidal Applications
They have been found to have antioxidant and herbicidal properties.
6. Adenosine Receptors and HIF Prolyl Hydrolase Inhibitors They have been identified as adenosine receptors or HIF prolyl hydrolase inhibitors.
Myeloperoxidase Inhibitors
They have also been recognized as myeloperoxidase inhibitors .
Medicinal Chemistry and Fluorescent Probes
Recent applications detail the use of these heterocycles in medicinal chemistry (c-Met inhibition or GABA A modulating activity) as fluorescent probes .
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to act as inhibitors for various targets including rorγt, phd-1, jak1, and jak2 .
Mode of Action
Similar compounds have been found to bind to their targets, inhibiting their function . More research is needed to determine the exact mode of action of this compound.
Biochemical Pathways
Similar compounds have been found to affect various pathways related to their targets .
Pharmacokinetics
It is suggested that the compound has high gi absorption and is a p-gp substrate .
Result of Action
Similar compounds have been found to exhibit anti-tumor activity against various cancer cell lines .
Action Environment
Similar compounds have been synthesized under microwave conditions .
properties
IUPAC Name |
lithium;[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2.Li/c11-7(12)6-9-8-5-3-1-2-4-10(5)6;/h1-4H,(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXVCLITNXYYDR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC2=NN=C(N2C=C1)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4LiN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate | |
CAS RN |
2305253-53-4 |
Source
|
Record name | lithium(1+) [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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